molecular formula C13H21Cl3N2O B3028964 1-(2-Chloroethyl)-4-(2-methoxyphenyl)piperazine dihydrochloride CAS No. 43091-72-1

1-(2-Chloroethyl)-4-(2-methoxyphenyl)piperazine dihydrochloride

Cat. No.: B3028964
CAS No.: 43091-72-1
M. Wt: 327.7
InChI Key: VAZCTMNZAXXBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)-4-(2-methoxyphenyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C13H21Cl3N2O and its molecular weight is 327.7. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dopamine Uptake Inhibition

1-(2-Chloroethyl)-4-(2-methoxyphenyl)piperazine dihydrochloride is related to compounds like GBR-12909, a dopamine uptake inhibitor. Research has focused on developing robust processes for the preparation of such compounds, with aims to improve yield and reduce the use of environmentally unacceptable reagents (Ironside et al., 2002).

Synthesis in Piperazine Derivatives

The compound has been involved in the synthesis of various piperazine derivatives. For example, studies have shown its use in the synthesis of derivatives like 1-piperazinoethyltheobromines, highlighting its role in creating compounds with potential pharmacological activities (Zejc & Kieć‐Kononowicz, 1975).

Spectroscopic Studies

It has been a subject of spectroscopic studies. For instance, NMR studies were conducted on related compounds to provide complete NMR assignments, aiding in the understanding of their molecular structure (Bing‐Yi Qin et al., 2005).

Antihistamine Research

Compounds structurally related to this compound, like Cetirizine, a piperazine antihistamine, have been studied for their effectiveness in treating urticaria and allergic rhinitis (Arlette, 1991).

Fluorescent Ligand Development

It's also used in the development of fluorescent ligands for receptors. A series of derivatives containing an environment-sensitive fluorescent moiety were synthesized, displaying high affinity for certain receptors and good fluorescence properties (Lacivita et al., 2009).

Serotonin Antagonism

Another research direction involves its analogues acting as serotonin antagonists, with studies focusing on achieving improved selectivity and affinity for serotonin receptors (Raghupathi et al., 1991).

Safety and Hazards

Like all chemicals, handling “1-(2-Chloroethyl)-4-(2-methoxyphenyl)piperazine dihydrochloride” should be done with appropriate safety precautions. Piperazines can be irritants and have the potential for toxicity, particularly if ingested or inhaled .

Future Directions

The future directions for research on this compound would likely involve further exploration of its pharmacological properties. Piperazine derivatives have been studied for a wide range of potential therapeutic applications, including as antipsychotics, antidepressants, and antihistamines .

Properties

IUPAC Name

1-(2-chloroethyl)-4-(2-methoxyphenyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O.2ClH/c1-17-13-5-3-2-4-12(13)16-10-8-15(7-6-14)9-11-16;;/h2-5H,6-11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZCTMNZAXXBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657371
Record name 1-(2-Chloroethyl)-4-(2-methoxyphenyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43091-72-1
Record name 1-(2-Chloroethyl)-4-(2-methoxyphenyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 43091-72-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroethyl)-4-(2-methoxyphenyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroethyl)-4-(2-methoxyphenyl)piperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2-Chloroethyl)-4-(2-methoxyphenyl)piperazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(2-Chloroethyl)-4-(2-methoxyphenyl)piperazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(2-Chloroethyl)-4-(2-methoxyphenyl)piperazine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(2-Chloroethyl)-4-(2-methoxyphenyl)piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.